Isoxadifen

Vue d'ensemble

Description

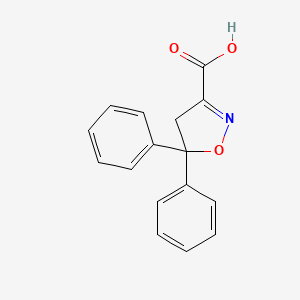

Isoxadifen, also known as 4,5-dihydro-5,5-diphenyl-1,2-oxazole-3-carboxylic acid, is a chemical compound primarily used as a herbicide safener. Herbicide safeners are substances that protect crops from the phytotoxic effects of herbicides without reducing the herbicidal efficacy against weeds. This compound is particularly effective in enhancing the tolerance of crops like maize and rice to certain herbicides, thereby improving crop yield and safety .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Isoxadifen can be synthesized through various methods. One common synthetic route involves the reaction of 1,1-diphenyl ethylene with ethyl 2-chloro-2-(hydroxyimino)acetate in the presence of an alkali metal compound. This method is known for its mild reaction conditions, simplicity, high yield, and low pollution, making it suitable for industrial production .

Another method involves using benzene chloride as a raw material. This method employs tetrahydrofuran as a solvent and involves reactions with magnesium and phenyl-magnesium-chloride Grignard reagent to produce 1,1-diphenyl ethylene. This intermediate then undergoes nucleophilic addition with acetophenone, followed by dehydration with p-methyl benzenesulfonic acid to form 1,1-diphenyl ethylene. Finally, this compound reacts with chloro oximide acetic acid ethyl ester to yield this compound .

Analyse Des Réactions Chimiques

Cyclization Reactions

Isoxadifen is synthesized via cyclization of intermediates under basic conditions. Two primary methods are documented:

a. Hydroxylamine-Mediated Cyclization

-

Reactants : Ethyl 4-chloro-4,4-diphenyl-2-oxobutanoate and hydroxylamine salts (e.g., hydroxylamine hydrochloride or sulfate).

-

Conditions :

-

Solvent: N,N-dimethylformamide (DMF) or ethanol.

-

Base: Potassium carbonate (KCO) at 40–55°C.

-

Reaction time: 3–5 hours.

-

-

Outcome :

b. Condensation with Ethyl 2-Chloro-2-(hydroxyimino)acetate

-

Reactants : 1,1-Diphenylethylene and ethyl 2-chloro-2-(hydroxyimino)acetate.

-

Conditions :

-

Solvent: Dichloromethane or isopropanol.

-

Base: Sodium bicarbonate (NaHCO) at 60–70°C.

-

-

Outcome :

Table 1: Comparison of this compound Synthesis Methods

Hydrolysis to the Active Safener

This compound-ethyl (the ethyl ester prodrug) undergoes enzymatic hydrolysis in plants to release the free acid, the biologically active form:

-

Reaction :

-

Key Findings :

Thermal Decomposition and Stability

This compound-ethyl is stable under ambient conditions but decomposes at elevated temperatures:

-

Conditions : Heating above 525°C or exposure to open flames.

-

Products :

-

Incompatibilities : Reacts with strong oxidizers (e.g., peroxides) and acids, necessitating storage in inert environments .

Table 2: Thermal Decomposition Products

| Temperature (°C) | Major Products | Hazard Profile | Source |

|---|---|---|---|

| >525 | CO, CO, NO | Toxic, explosive potential |

Metabolic Interactions in Plants

This compound enhances herbicide detoxification via two pathways:

-

Non-Cytochrome P450 Routes :

-

P450 Monooxygenase Induction :

Key Data :

-

GST activity in maize increased by 2.5–3.1 μmol·min·mg protein within 4 hours of this compound treatment .

-

Pretreatment with this compound reduced nicosulfuron toxicity by 13-fold in sensitive maize cultivars .

Safening Mechanism in Dicots

Recent studies in Arabidopsis reveal tissue-specific GST induction by this compound:

Applications De Recherche Scientifique

Herbicide Safening

Isoxadifen-ethyl is widely used to protect crops from the phytotoxic effects of certain herbicides. It enhances the metabolism of these herbicides in plants, allowing for better selectivity and reduced injury to the crops.

Selective Herbicide Use in Dicot Plants

Recent research has explored the application of this compound in dicot plants like Arabidopsis thaliana . This compound has been shown to invoke a protective response against herbicides such as flufenacet by enhancing metabolic pathways that detoxify these compounds .

Findings

- This compound-ethyl induced multiple GST genes within Arabidopsis, suggesting a broader application for safeners beyond monocots.

- The study indicates potential for developing new herbicide formulations that leverage this compound's ability to enhance detoxification pathways in dicots.

Impact on Crop Disease Resistance

Emerging studies have indicated a connection between this compound application and increased susceptibility to certain plant diseases, such as Goss's wilt in corn caused by Clavibacter nebraskensis. While it enhances herbicide metabolism, it may also inadvertently affect disease resistance mechanisms .

Research Insights

- Application of this compound-ethyl resulted in a 19% increase in disease progression under controlled conditions.

- Despite this increase, no significant differences were observed in overall yield or incidence of systemic wilt compared to untreated controls.

Ecotoxicological Considerations

The use of this compound raises important questions regarding its environmental impact and safety profile. Studies have shown varying toxicities across different species, highlighting the need for careful consideration when applying this compound in agricultural settings .

Mécanisme D'action

Isoxadifen exerts its effects by enhancing the metabolism of herbicides in crops. It increases the activity of detoxifying enzymes such as glutathione S-transferases and acetolactate synthase. This enhanced enzyme activity helps in the rapid detoxification of herbicides, thereby reducing their phytotoxic effects on crops. This compound also affects the absorption and transportation of herbicides within the plant, further contributing to its protective effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fenoxaprop-P-ethyl: A phenoxy herbicide used in combination with isoxadifen to protect crops.

Cloquintocet-mexyl: Another herbicide safener used to protect crops from herbicide injury.

Fenclorim: A safener used in combination with various herbicides to enhance crop tolerance

Uniqueness

This compound is unique due to its broad-spectrum safening ability, which allows it to protect crops from a wide range of herbicides. Its effectiveness in enhancing the activity of multiple detoxifying enzymes and its ability to improve herbicide tolerance in both monocot and dicot plants make it a valuable compound in agricultural practices .

Activité Biologique

Isoxadifen, particularly in its ethyl form (this compound-ethyl), is a chemical compound primarily used as a safener in herbicide applications. Its biological activity is significant in enhancing the detoxification processes in plants, particularly in relation to herbicide resistance and selectivity. This article explores the various aspects of this compound's biological activity, including its mechanisms, effects on plant metabolism, and case studies highlighting its efficacy.

This compound functions as a safener , which means it mitigates the phytotoxic effects of certain herbicides on crops. It does this by inducing the expression of specific genes that enhance the metabolic detoxification of herbicides through enzymes such as glutathione S-transferases (GSTs) . These enzymes play a crucial role in the conjugation of herbicides with glutathione, facilitating their degradation and reducing their harmful effects on non-target plants.

Key Enzymatic Pathways

- Glutathione S-Transferases (GSTs) : this compound induces multiple GST genes in plants, enhancing their ability to detoxify harmful compounds. For instance, studies have shown that this compound-ethyl significantly increases the expression of GSTs such as AtGSTU7, AtGSTU19, and AtGSTU24 in Arabidopsis thaliana roots and rosettes .

- Cytochrome P450 Enzymes : this compound also influences cytochrome P450 gene expression, which is involved in the oxidative metabolism of various xenobiotics, further contributing to herbicide detoxification .

Efficacy in Crop Protection

This compound-ethyl has been demonstrated to protect crops from specific herbicide-induced injuries. For example, it has been shown to reduce the phytotoxicity associated with fenoxaprop-P-ethyl , a commonly used herbicide for controlling weedy rice. In trials, this compound-ethyl was effective at concentrations that significantly improved plant health compared to untreated controls .

Case Studies

- Arabidopsis thaliana : A study investigated the effects of this compound on Arabidopsis exposed to flufenacet, revealing that pre-treatment with this compound enhanced GST activity and reduced herbicide toxicity .

- Rice Cultivation : In rice plants, novel derivatives of this compound-ethyl were developed to improve seed treatment efficacy against fenoxaprop-P-ethyl. These derivatives exhibited similar protective effects while minimizing direct application risks to cultivated rice .

Comparative Biological Activity

The biological activity of this compound can be compared across different species and conditions. The following table summarizes its effects based on various studies:

Propriétés

IUPAC Name |

5,5-diphenyl-4H-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c18-15(19)14-11-16(20-17-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITGSCCPVERXFGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NOC1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80175200 | |

| Record name | 4,5-Dihydro-5,5-diphenyl-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209866-92-2 | |

| Record name | Isoxadifen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209866-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoxadifen [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209866922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dihydro-5,5-diphenyl-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOXADIFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72348710GC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the downstream effects of Isoxadifen-ethyl-induced herbicide detoxification?

A1: The primary downstream effect is the enhanced metabolism of the co-applied herbicide, leading to reduced herbicide concentration within the crop plant. [, , ] This prevents herbicide-induced damage and allows the crop to grow normally.

Q2: What is the molecular formula and weight of this compound-ethyl?

A2: The molecular formula of this compound-ethyl is C18H17NO3, and its molecular weight is 295.34 g/mol.

Q3: Is there spectroscopic data available for this compound-ethyl?

A3: Yes, this compound-ethyl's structure has been confirmed using various spectroscopic techniques. Studies have employed Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to characterize the compound and its derivatives. [, , , , ]

Q4: How does this compound-ethyl perform under various environmental conditions?

A4: Research indicates that this compound-ethyl's efficacy as a safener can be influenced by environmental factors such as soil texture, organic matter content, and light intensity. [] Its performance and stability under specific environmental conditions may vary depending on factors like temperature, pH, and moisture.

Q5: Does this compound-ethyl exhibit any catalytic properties itself?

A5: this compound-ethyl is not known to possess intrinsic catalytic properties. Its role is to stimulate the plant's own enzymatic machinery for herbicide detoxification rather than acting as a catalyst itself.

Q6: Have computational methods been used to study this compound-ethyl?

A6: Yes, computational chemistry tools like molecular docking and molecular dynamics simulations have been employed to investigate the interactions of this compound-ethyl with potential target proteins. [] These studies aim to better understand its mechanism of action and predict the efficacy of new derivatives.

Q7: How do structural modifications to this compound-ethyl affect its safener activity?

A7: Research on this compound-ethyl derivatives has explored the impact of structural changes on its safener activity. [, , ] Modifying the core structure or adding specific chemical groups can alter its efficacy, selectivity, and the range of herbicides it can protect against.

Q8: What is known about the stability of this compound-ethyl in formulations?

A8: this compound-ethyl is typically formulated with herbicides to provide crop safety. [, , , ] The formulation's stability can be affected by factors like storage conditions, other ingredients, and the specific herbicide it's combined with.

Q9: What are the regulatory considerations for using this compound-ethyl?

A9: Like all agrochemicals, this compound-ethyl is subject to strict regulations regarding its use, handling, and disposal. [, ] These regulations aim to minimize risks to human health and the environment.

Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound-ethyl in plants?

A10: Studies using radiolabeled this compound-ethyl have provided insights into its fate within plants. [, , ] These studies suggest that it is absorbed by plant tissues and metabolized, but the detailed pathways and the nature of metabolites require further investigation.

Q11: Has the efficacy of this compound-ethyl been evaluated in field settings?

A11: Numerous field trials have demonstrated the effectiveness of this compound-ethyl in protecting crops like corn and rice from herbicide damage. [, , , , , ] These studies assess factors like crop injury, weed control, and yield to determine its efficacy under real-world conditions.

Q12: Is there evidence of weed resistance to this compound-ethyl?

A12: While this compound-ethyl itself is not a herbicide, there are reported cases of weeds developing resistance to herbicide-safener combinations. [] This resistance can arise due to enhanced herbicide metabolism or alterations in the target site of the herbicide.

Q13: What is the safety profile of this compound-ethyl?

A13: Toxicological studies are conducted to evaluate the safety of this compound-ethyl for humans and the environment. [, ] These studies assess acute and chronic toxicity, and the data is used to establish safe handling practices and regulatory guidelines.

Q14: What is the environmental fate of this compound-ethyl?

A14: Research is ongoing to determine the persistence, degradation pathways, and potential impact of this compound-ethyl on soil and water ecosystems. [, ] Understanding its environmental fate is crucial for developing sustainable agricultural practices.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.